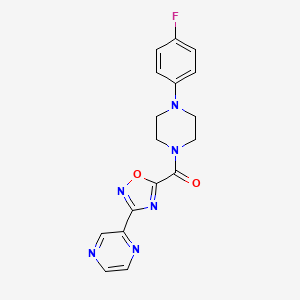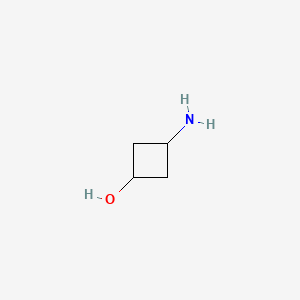
(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate is a synthetic organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a nitrothiophene moiety, an acrylamide linkage, and an ethyl ester group attached to a benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate typically involves a multi-step process. One common approach is the condensation reaction between 5-nitrothiophene-2-carboxaldehyde and ethyl 4-aminobenzoate in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a Michael addition reaction with acrylonitrile, followed by hydrolysis and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfoxides or sulfones.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of (E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the acrylamide linkage can interact with nucleophilic sites in biological molecules, further contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate: Lacks the (E)-configuration, which may affect its reactivity and bioactivity.
Methyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoic acid: The ester group is replaced by a carboxylic acid group.
Uniqueness
(E)-ethyl 4-(3-(5-nitrothiophen-2-yl)acrylamido)benzoate is unique due to its specific configuration and combination of functional groups. The (E)-configuration imparts distinct stereochemical properties, which can influence its reactivity and interactions with biological targets. The presence of the nitrothiophene moiety and acrylamide linkage further enhances its potential as a versatile compound for various applications.
Propriétés
IUPAC Name |
ethyl 4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-2-23-16(20)11-3-5-12(6-4-11)17-14(19)9-7-13-8-10-15(24-13)18(21)22/h3-10H,2H2,1H3,(H,17,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCVRNWCPOJAG-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide](/img/structure/B2675304.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)



![2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2675311.png)
![N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2675312.png)
![3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride](/img/structure/B2675313.png)
![6-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2675315.png)
![1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea](/img/structure/B2675317.png)
